molecular formula C18H24FNO4 B1599104 1-[(Tert-butyl)oxycarbonyl]-3-(4-fluorobenzyl)piperidine-3-carboxylic acid CAS No. 887344-22-1

1-[(Tert-butyl)oxycarbonyl]-3-(4-fluorobenzyl)piperidine-3-carboxylic acid

Cat. No.: B1599104
CAS No.: 887344-22-1
M. Wt: 337.4 g/mol
InChI Key: PIGMVBMBZVCFHU-UHFFFAOYSA-N
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Description

  • The tert-butyl carbamate group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine (TEA).
  • Reaction conditions: Room temperature, inert atmosphere (e.g., nitrogen).
  • Carboxylation:

    • The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide (CO2) under high pressure.
    • Catalysts: Palladium-based catalysts.
  • Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

    Types of Reactions:

    • Oxidation:

      • The compound can undergo oxidation reactions, particularly at the piperidine ring.
      • Common reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
    • Reduction:

      • Reduction reactions can target the carbonyl groups or the aromatic ring.
      • Common reagents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium on carbon (Pd/C).
    • Substitution:

      • Nucleophilic substitution reactions can occur at the benzyl position.
      • Common reagents: Sodium hydride (NaH), alkyl halides.

    Major Products:

    • Oxidation products may include piperidine N-oxides.
    • Reduction products may include alcohols or fully reduced piperidine derivatives.
    • Substitution products depend on the nucleophile used, leading to various substituted benzyl derivatives.

    Chemistry:

    • Used as an intermediate in the synthesis of more complex organic molecules.
    • Studied for its reactivity and stability under various conditions.

    Biology:

    • Investigated for potential biological activity, including enzyme inhibition and receptor binding.

    Medicine:

    • Explored as a potential pharmaceutical intermediate for drug development.
    • Studied for its pharmacokinetic properties and potential therapeutic effects.

    Industry:

    • Utilized in the production of specialty chemicals and advanced materials.
    • Employed in research and development for new chemical processes.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Tert-butyl)oxycarbonyl]-3-(4-fluorobenzyl)piperidine-3-carboxylic acid typically involves multiple steps:

    • Formation of the Piperidine Ring:

      • Starting from a suitable precursor such as 4-fluorobenzylamine, the piperidine ring can be constructed through cyclization reactions.
      • Common reagents: Sodium hydride (NaH), tetrahydrofuran (THF).

    Mechanism of Action

    The mechanism by which 1-[(Tert-butyl)oxycarbonyl]-3-(4-fluorobenzyl)piperidine-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorobenzyl group can enhance binding affinity and specificity, while the tert-butyl carbamate group can influence the compound’s stability and solubility.

    Comparison with Similar Compounds

      1-[(Tert-butyl)oxycarbonyl]-3-benzylpiperidine-3-carboxylic acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.

      1-[(Tert-butyl)oxycarbonyl]-3-(4-chlorobenzyl)piperidine-3-carboxylic acid: Contains a chlorine atom instead of fluorine, potentially altering its chemical and pharmacological properties.

    Uniqueness:

    • The presence of the 4-fluorobenzyl group distinguishes 1-[(Tert-butyl)oxycarbonyl]-3-(4-fluorobenzyl)piperidine-3-carboxylic acid from its analogs, potentially offering unique reactivity and biological activity profiles.
    • The tert-butyl carbamate group provides steric protection and can be selectively removed under mild conditions, making it a versatile intermediate in synthetic chemistry.

    This detailed overview highlights the significance of this compound in various scientific and industrial contexts

    Properties

    IUPAC Name

    3-[(4-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H24FNO4/c1-17(2,3)24-16(23)20-10-4-9-18(12-20,15(21)22)11-13-5-7-14(19)8-6-13/h5-8H,4,9-12H2,1-3H3,(H,21,22)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PIGMVBMBZVCFHU-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC=C(C=C2)F)C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H24FNO4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30395279
    Record name 1-(tert-Butoxycarbonyl)-3-[(4-fluorophenyl)methyl]piperidine-3-carboxylic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30395279
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    337.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    887344-22-1
    Record name 1-(tert-Butoxycarbonyl)-3-[(4-fluorophenyl)methyl]piperidine-3-carboxylic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30395279
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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